An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 6,6-Dimethyl-5-nitropiperidin-2-one
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 6,6-Dimethyl-5-nitropiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6-Dimethyl-5-nitropiperidin-2-one is a substituted heterocyclic compound belonging to the piperidinone class. The piperidinone scaffold is a common motif in a variety of biologically active molecules and natural products, making the characterization of its derivatives crucial for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. This guide provides a detailed analysis of the predicted 1H and 13C NMR chemical shifts of 6,6-Dimethyl-5-nitropiperidin-2-one, based on established principles of NMR spectroscopy and data from analogous structures. Understanding these spectral features is fundamental to confirming the synthesis and purity of this compound, as well as for studying its conformational dynamics and interactions with biological targets.
Theoretical Framework for NMR Analysis
The chemical shift in NMR spectroscopy is a measure of the resonant frequency of a nucleus relative to a standard. It is highly sensitive to the electronic environment of the nucleus, providing valuable information about the molecular structure. Several key factors influence the chemical shifts of protons (1H) and carbons (13C) in 6,6-Dimethyl-5-nitropiperidin-2-one.
Electron Density and Electronegativity: The electron density around a nucleus shields it from the external magnetic field. Electron-withdrawing groups, such as the carbonyl (C=O) and nitro (NO2) groups present in the target molecule, decrease the electron density around nearby nuclei.[1] This deshielding effect causes the corresponding signals to appear at a higher chemical shift (downfield). For instance, protons and carbons alpha to these groups will resonate at a lower field compared to those in a simple alkane. The electronegativity of the nitrogen atom in the piperidine ring also contributes to the deshielding of adjacent protons and carbons.[2]
Magnetic Anisotropy: The π-electron systems of the carbonyl and nitro groups generate their own local magnetic fields when placed in an external magnetic field. This phenomenon, known as magnetic anisotropy, can either shield or deshield nearby nuclei depending on their spatial orientation relative to the functional group.[1][3] For example, protons situated in the conical region of the carbonyl group's anisotropic field will be shielded (shifted upfield), while those in the plane of the double bond will be deshielded (shifted downfield). The nitro group also exhibits significant magnetic anisotropy that can influence the chemical shifts of neighboring protons.[3]
Stereochemistry and Conformational Effects: The piperidinone ring typically adopts a chair or a twisted-boat conformation. The substituents on the ring can exist in either axial or equatorial positions. The chemical shifts of ring protons and carbons are highly dependent on their orientation. Generally, axial protons are more shielded and appear at a lower chemical shift compared to their equatorial counterparts. This is attributed to the 1,3-diaxial interactions and the anisotropic effects of C-C and C-H bonds within the chair conformation.
Predicted 1H and 13C NMR Spectra
The following sections provide predicted NMR data for 6,6-Dimethyl-5-nitropiperidin-2-one. These predictions are based on the analysis of structurally related compounds and the fundamental principles outlined above. For reference, the 1H NMR spectrum of the parent 2-piperidone shows signals around 3.3 ppm (protons at C6), 2.3 ppm (protons at C3), and 1.8 ppm (protons at C4 and C5).[4] The 13C NMR spectrum of piperidine has signals at approximately 47.6 ppm (C2/C6), 27.5 ppm (C3/C5), and 25.4 ppm (C4).
Molecular Structure and Atom Numbering
To facilitate the assignment of NMR signals, the atoms of 6,6-Dimethyl-5-nitropiperidin-2-one are numbered as shown in the diagram below.
Caption: Molecular structure of 6,6-Dimethyl-5-nitropiperidin-2-one with atom numbering.
Predicted 1H NMR Chemical Shifts
The predicted 1H NMR chemical shifts for 6,6-Dimethyl-5-nitropiperidin-2-one are summarized in the table below. The presence of the electron-withdrawing nitro group at C5 is expected to significantly deshield the proton at this position. The gem-dimethyl groups at C6 will likely exist in different chemical environments, potentially leading to distinct signals.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| N1-H | 6.0 - 8.0 | Broad Singlet | 1H | The amide proton signal is often broad and its chemical shift is concentration and solvent dependent.[5] |
| C5-H | 4.5 - 5.0 | Doublet of Doublets | 1H | Strongly deshielded by the adjacent electron-withdrawing nitro group.[6][7] The multiplicity arises from coupling to the two protons at C4. |
| C3-H2 | 2.4 - 2.8 | Multiplet | 2H | Protons alpha to the carbonyl group are deshielded. |
| C4-H2 | 1.8 - 2.2 | Multiplet | 2H | These methylene protons are expected to be in a more shielded environment compared to those at C3. |
| C6-CH3 | 1.2 - 1.5 | Singlet | 3H | One of the gem-dimethyl groups. |
| C6-CH3 | 1.1 - 1.4 | Singlet | 3H | The other gem-dimethyl group, potentially at a slightly different chemical shift due to the anisotropic effect of the nearby nitro and carbonyl groups. |
Predicted 13C NMR Chemical Shifts
The predicted 13C NMR chemical shifts are presented in the following table. The carbonyl carbon (C2) will be the most deshielded, appearing at the lowest field. The carbon bearing the nitro group (C5) will also be significantly deshielded.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C2 | 170 - 180 | The carbonyl carbon of an amide typically resonates in this region.[8] |
| C5 | 80 - 90 | The strong electron-withdrawing effect of the nitro group causes a significant downfield shift. |
| C6 | 55 - 65 | This quaternary carbon is adjacent to the nitrogen atom. |
| C3 | 30 - 40 | Carbon alpha to the carbonyl group. |
| C4 | 20 - 30 | A standard methylene carbon in a piperidine ring. |
| C6-CH3 | 20 - 30 | Methyl groups attached to a quaternary carbon. The two methyl carbons may have slightly different chemical shifts. |
Experimental Protocol for NMR Analysis
The following is a generalized protocol for acquiring high-quality 1H and 13C NMR spectra for a compound such as 6,6-Dimethyl-5-nitropiperidin-2-one.
Sample Preparation Workflow
Caption: The general steps for acquiring NMR data.
Key Parameters:
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Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or higher for 1H) generally provide better signal dispersion and resolution.
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Temperature: NMR experiments are typically run at a constant temperature, often room temperature (e.g., 298 K).
-
1H NMR:
-
Pulse Angle: A 30-45 degree pulse is often used for quantitative measurements.
-
Acquisition Time: Typically 2-4 seconds.
-
Number of Scans: Dependent on the sample concentration, but 8-16 scans are often sufficient.
-
-
13C NMR:
-
Proton Decoupling: To simplify the spectrum and improve signal-to-noise, proton decoupling is almost always employed, resulting in singlets for each carbon.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is necessary to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to several thousand) is required compared to 1H NMR.
-
Data Processing
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Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.
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Phasing: The spectrum is phased to ensure that all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
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Referencing: The chemical shift axis is referenced to the signal of the internal standard (TMS at 0 ppm).
-
Integration: For 1H NMR, the area under each peak is integrated to determine the relative number of protons.
Conclusion
This technical guide has provided a comprehensive overview of the predicted 1H and 13C NMR chemical shifts of 6,6-Dimethyl-5-nitropiperidin-2-one. By understanding the fundamental principles of NMR and the influence of the various functional groups and stereochemical features of the molecule, researchers can confidently interpret experimental NMR data to confirm the structure and purity of this and related compounds. The provided experimental protocol serves as a practical guide for obtaining high-quality NMR spectra, which are essential for rigorous chemical characterization in the fields of synthetic chemistry and drug development.
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